Diethyl ethylene pyrophosphite
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Overview
Description
Diethyl ethylene pyrophosphite is an organophosphorus compound with the chemical formula C6H14O3P2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl ethylene pyrophosphite can be synthesized through a two-step process involving the transesterification of diethyl phosphite with ethylene glycol, followed by a palladium-catalyzed coupling reaction with vinyl bromide . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Diethyl ethylene pyrophosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diethyl ethylene pyrophosphate.
Reduction: It can be reduced to form diethyl ethylene phosphite.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used under basic conditions.
Major Products Formed:
Oxidation: Diethyl ethylene pyrophosphate.
Reduction: Diethyl ethylene phosphite.
Substitution: Various substituted phosphonates and phosphites.
Scientific Research Applications
Diethyl ethylene pyrophosphite has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diethyl ethylene pyrophosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with metal ions, which can then participate in catalytic processes. The compound’s reactivity is largely due to the presence of the phosphorus atom, which can undergo various oxidation states and form multiple bonds with other elements .
Comparison with Similar Compounds
Diethyl phosphite: Similar in structure but lacks the ethylene bridge.
Diethyl pyrophosphate: Contains a pyrophosphate group instead of a pyrophosphite group.
Ethylene glycol diethyl ether: Similar in structure but lacks the phosphorus atom.
Uniqueness: Diethyl ethylene pyrophosphite is unique due to its combination of the ethylene bridge and the pyrophosphite group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metal ions and participate in various catalytic processes sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H14O6P2 |
---|---|
Molecular Weight |
244.12 g/mol |
IUPAC Name |
1,3,2-dioxaphospholan-2-yl diethyl phosphate |
InChI |
InChI=1S/C6H14O6P2/c1-3-10-14(7,11-4-2)12-13-8-5-6-9-13/h3-6H2,1-2H3 |
InChI Key |
SGZBQOPNVWJJLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OP1OCCO1 |
Origin of Product |
United States |
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